Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate
Overview
Description
Dicyclohexylamine (S)-2-((tert-butoxycarbonyl)amino)-3-methoxypropanoate is a useful research compound. Its molecular formula is C21H40N2O5 and its molecular weight is 400.6 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound is a derivative of the amino acid serine . Amino acids and their derivatives play crucial roles in various biological processes, often interacting with enzymes, receptors, and transport proteins.
Mode of Action
Boc-L-Ser(Me)-OH DCHA is a tert-butoxycarbonyl (Boc) derivative of serine . The Boc group is a protective group used in organic synthesis. It’s used to prevent unwanted reactions from occurring at the amino group during peptide synthesis . The Boc group can be removed under acidic conditions when it’s no longer needed .
Pharmacokinetics
The Boc group in Boc-L-Ser(Me)-OH DCHA may influence its pharmacokinetic properties by affecting its solubility, stability, and membrane permeability .
Action Environment
The action, efficacy, and stability of Boc-L-Ser(Me)-OH DCHA can be influenced by various environmental factors. These may include pH, temperature, and the presence of other molecules. The Boc group in Boc-L-Ser(Me)-OH DCHA can be removed under acidic conditions , which means the compound’s activity could be influenced by the pH of its environment.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)15-8(13)10-6(5-14-4)7(11)12/h11-13H,1-10H2;6H,5H2,1-4H3,(H,10,13)(H,11,12)/t;6-/m.0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZHDSHEYMELJP-ZCMDIHMWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](COC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H40N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80705349 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69912-63-6 | |
Record name | N-(tert-Butoxycarbonyl)-O-methyl-L-serine--N-cyclohexylcyclohexanamine (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80705349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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